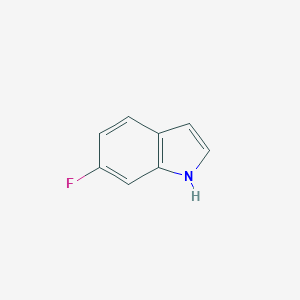

6-Fluoroindole

Descripción general

Descripción

6-Fluoroindole is a halogen-substituted indole, characterized by the presence of a fluorine atom at the sixth position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Fluoroindole can be synthesized through several methods. One common approach involves the nitration of indoline, followed by reduction and cyclization to yield the desired product . Another method includes the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite or cesium fluoroxysulfate .

Industrial Production Methods: While laboratory-scale synthesis of this compound is well-documented, large-scale industrial production methods are less common. the scalability of the nitration and fluorination processes suggests potential for industrial application, provided that cost-effective and environmentally friendly conditions are optimized .

Análisis De Reacciones Químicas

Electrophilic Substitution and Borylation

6-Fluoroindole undergoes regioselective functionalization via iridium-catalyzed borylation, enabling late-stage diversification. The fluorine atom directs electrophilic attacks to specific positions:

Table 1: Regioselectivity in Borylation Reactions

-

Bismuth-catalyzed protodeboronation allows selective removal of boron groups, facilitating stepwise functionalization .

-

Fluorine’s electron-withdrawing effect (+I effect) enhances stability of intermediates during these reactions .

Enzymatic Oxidation

Toluene dioxygenase (TDO) oxidizes this compound to 6-fluoroindoxyl , a fluorescent metabolite. Key parameters:

-

Reaction Rate : this compound is oxidized 1.5× faster than native indole .

-

Product Stability : 6-Fluoroindoxyl exhibits meta-stability in aqueous media (t₁/₂ = 4.2 hrs at pH 7.4) .

-

Application : Serves as a fluorescent probe for monitoring tod operon activity in Pseudomonas putida .

Carboxylation and Derivatization

This compound undergoes carboxylation at the 2-position under directed lithiation conditions:

-

Reagent : LDA (lithium diisopropylamide), CO₂ gas

-

Product : this compound-2-carboxylic acid (Yield: 72%, Purity: >98%) .

-

Application : Intermediate for synthesizing Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors .

Impact of Ionization Potential (IP) on Reactivity

Fluorine substitution elevates the IP relative to indole, altering electron transfer kinetics:

Table 2: Ionization Potentials of Fluoroindoles

| Compound | IP (eV) | ΔIP vs. Indole | Reference |

|---|---|---|---|

| Indole | 7.76 | - | |

| This compound | 7.81 | +0.05 | |

| 5-Fluoroindole | 7.97 | +0.21 |

-

Higher IP reduces electron-donating capacity, suppressing charge-transfer quenching in photochemical reactions .

Microbial Adaptation and Metabolic Engineering

Escherichia coli evolved to utilize this compound as a tryptophan precursor via adaptive laboratory evolution (ALE):

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Drug Synthesis: 6-Fluoroindole is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its incorporation into drug formulations enhances bioactivity and specificity.

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity by disrupting quorum sensing in pathogens, thereby preventing biofilm formation and infections .

Case Study:

A study demonstrated that this compound derivatives could serve as effective inhibitors of tryptophan dioxygenase, an enzyme implicated in cancer progression. The fluorine substitution enhances the binding affinity and selectivity of these compounds towards the enzyme .

Biochemical Research

Key Applications:

- Protein Interaction Studies: this compound is employed in labeling bacterial cells (e.g., Escherichia coli) for studying protein-protein interactions using techniques like 19F NMR spectroscopy .

- Metabolic Adaptation: Recent research has shown that E. coli can adapt to utilize this compound as a nutrient source, converting it into fluorinated amino acids (e.g., 6-fluorotryptophan) which are incorporated into proteins .

Data Table: Adaptation of E. coli to Fluorinated Indoles

| Indole Type | Adaptation Success | Amino Acid Produced | Reference |

|---|---|---|---|

| This compound | High | 6-Fluorotryptophan | , |

| 7-Fluoroindole | Moderate | 7-Fluorotryptophan | , |

Material Science

Key Applications:

- Organic Electronics: The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. Its ability to be functionalized at various positions allows for the development of new materials with tailored properties .

Case Study:

Research has indicated that incorporating fluorinated indoles into polymer matrices can enhance the efficiency and stability of organic photovoltaic devices, making them more viable for commercial applications .

Agricultural Applications

Key Applications:

- Plant Growth Regulation: this compound acts as a plant growth regulator, promoting root development and enhancing resilience against environmental stressors. Its use in agriculture can lead to improved crop yields and sustainability .

Data Table: Effects on Plant Growth

| Application Type | Effect Observed | Reference |

|---|---|---|

| Root Development | Enhanced root biomass | |

| Environmental Resilience | Increased drought tolerance |

Environmental Applications

Key Applications:

Mecanismo De Acción

The mechanism of action of 6-Fluoroindole varies depending on its application:

Medicinal Chemistry: As a selective serotonin reuptake inhibitor, it binds to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft.

Antimicrobial Activity: this compound interferes with the quorum sensing system of pathogens, inhibiting biofilm formation and reducing virulence.

Comparación Con Compuestos Similares

6-Fluoroindole can be compared with other fluorinated indoles and halogen-substituted indoles:

Actividad Biológica

6-Fluoroindole is a fluorinated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, metabolic adaptations in microorganisms, and its interactions with various biological systems.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer treatment. The incorporation of fluorine atoms into indole structures has been shown to enhance their biological activities, particularly against various cancer cell lines.

1.1 Synthesis and Evaluation

A study synthesized several fluoroindole-tethered chromene derivatives and evaluated their anticancer properties against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. The results indicated that compounds with fluorine substitutions, including those at the 6-position, exhibited significant growth inhibition, with some derivatives showing IC50 values lower than standard chemotherapeutics like Taxol .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | A549 | 15.8 |

| This compound Derivative B | PC-3 | 42.4 |

| This compound Derivative C | MCF-7 | 23.7 |

The mechanism by which these compounds exert their anticancer effects involves binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis in cancer cells. Molecular docking studies confirmed that the binding interactions are facilitated by hydrogen bonds formed between the fluorinated compound and specific amino acid residues in tubulin .

2. Microbial Adaptation

Another significant area of research is the adaptation of microbial organisms to utilize this compound as a growth substrate. This adaptation has implications for understanding metabolic pathways involving fluorinated compounds.

2.1 Adaptive Laboratory Evolution (ALE)

In a groundbreaking study, Escherichia coli strains were evolved to metabolically adapt to this compound. The bacteria were subjected to selective pressure in environments where this compound was the sole carbon source, leading to the incorporation of this compound into their metabolic pathways as an amino acid analog .

- Key Findings :

- The evolved strains demonstrated enhanced growth rates on this compound compared to indole.

- Fluorinated indoles were converted into fluorotryptophan, which was then incorporated into proteins at tryptophan sites.

| Strain | Growth Rate on this compound | Adaptation Period (Passages) |

|---|---|---|

| Strain A | Increased significantly | 165 |

| Strain B | Moderate increase | 128 |

3. Utilization in Plant Systems

The biological activity of this compound extends to plant systems as well. Research has shown that plant enzymes can utilize fluoroindoles effectively.

3.1 Tryptophan Synthase Activity

Studies on carrot and tobacco cell cultures revealed that tryptophan synthase could rapidly utilize various fluoroindoles, including this compound, for synthesizing tryptophan derivatives . This suggests potential applications in plant biotechnology for producing modified amino acids.

4. Conclusion

The biological activity of this compound is multifaceted, encompassing significant anticancer properties and metabolic adaptability in microorganisms. Its ability to be incorporated into biological systems highlights its potential utility in both therapeutic applications and biotechnological innovations.

5. Future Directions

Further research is needed to explore:

- The full range of biological activities of this compound derivatives.

- Mechanisms underlying microbial adaptation to fluorinated compounds.

- Potential applications in agricultural biotechnology.

This comprehensive understanding can pave the way for developing novel therapeutic agents and biotechnological applications utilizing fluorinated compounds like this compound.

Propiedades

IUPAC Name |

6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFFEPUCAKVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325857 | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-51-9 | |

| Record name | 399-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-fluoroindole?

A1: this compound has a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have conducted various spectroscopic studies on this compound.

- Vibronic Analysis: Rotationally resolved electronic Stark spectroscopy coupled with high-level ab initio calculations was used to characterize the lowest two electronically excited singlet states (La and Lb) of this compound. This research revealed that changing the fluorine atom's position from the 5- to the 6-position increases La character in the S1 state, impacting the transition dipole moment and challenging the traditional La/Lb nomenclature due to heavily mixed excited states. []

- Electronic Absorption Spectra: Studies have investigated the electronic absorption spectra of this compound, providing insights into its electronic structure and transitions. []

Q3: Does this compound possess any catalytic properties?

A3: The provided research doesn't focus on the catalytic properties of this compound. It primarily explores its role as a substrate or intermediate in biological and chemical synthesis.

Q4: Have computational methods been employed to study this compound?

A4: Yes, computational chemistry has played a significant role in understanding this compound.

- Ionization Potential Calculations: Ab initio calculations accurately predicted the ionization potentials (IPs) of this compound and related indole derivatives. These calculations revealed that 6-fluoro substitution increases the IP of indole by 0.09 eV. [, ]

- Vibronic Analysis: High-level ab initio calculations, combined with spectroscopic data, helped analyze the vibronic structure and excited states of this compound. []

Q5: How does the fluorine atom at the 6-position influence the activity of indole?

A5: The position of the fluorine atom on the indole ring significantly impacts its biological activity.

- Tryptophan Synthase Interaction: this compound acts as a substrate for tryptophan synthase, leading to the production of 6-fluorotryptophan. [, , ]

- Quorum Sensing Inhibition: Research demonstrates that this compound interferes with quorum sensing in Serratia marcescens, impacting biofilm formation and virulence factor production. []

Q6: Are there any specific formulation strategies mentioned for this compound?

A6: The provided research primarily focuses on the synthesis and biological evaluation of this compound. There isn't detailed information regarding specific formulation strategies.

Q7: Is there any information regarding the SHE regulations concerning this compound?

A7: The provided articles primarily focus on the scientific aspects of this compound and do not delve into specific SHE regulations. As with any chemical, it's crucial to handle this compound with appropriate safety measures and consult relevant safety data sheets.

Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A9: Although the research doesn't provide detailed PK/PD data for this compound itself, it sheds light on its metabolic fate. Studies show that Escherichia coli can metabolize this compound into 6-fluorotryptophan, which is then incorporated into proteins. [, ] This suggests potential metabolic pathways for this compound.

Q9: Has this compound shown efficacy in any in vitro or in vivo models?

A9: Yes, studies highlight the biological activity of this compound:

- Antibiofilm and Antivirulence Activity: this compound demonstrates significant antibiofilm and antivirulence properties against Serratia marcescens in in vitro assays. []

- Toluene Dioxygenase Induction: Research shows that this compound acts as a substrate for toluene dioxygenase in Pseudomonas putida F1, inducing its own metabolism and leading to the formation of fluorescent 6-fluoroindoxyl. []

- Adaptive Laboratory Evolution: Through adaptive laboratory evolution, Escherichia coli strains have been developed that can utilize this compound for growth, showcasing its potential as a substrate for bacterial metabolism. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.